molecular formula C14H10ClNO4 B6394097 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1262009-43-7

6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6394097
CAS RN: 1262009-43-7
M. Wt: 291.68 g/mol
InChI Key: QGKCRTLEJDIHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (6-CMCP) is an organic compound that belongs to the class of picolinic acids. It is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used as a catalyst in the synthesis of amino acids and peptides. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials.

Mechanism of Action

6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% acts as a proton donor in the presence of an acid catalyst. This protonation leads to the formation of an active species, which can then react with other molecules to form new products. The protonation of 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% also increases its solubility in organic solvents, which makes it easier to use in a variety of reactions.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, such as E. coli and S. aureus. It has also been shown to inhibit the growth of certain types of fungi, such as Candida albicans and Aspergillus niger. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is relatively easy to synthesize and has a high purity (95%). It is also relatively inexpensive and widely available. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is not very stable and can decompose over time.

Future Directions

The future directions for 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its use in the synthesis of new materials. In addition, further research into its potential applications in medicine and other fields is warranted. Finally, further research into its environmental impact is also needed.

Synthesis Methods

6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by reacting 2-chloro-5-methoxycarbonylphenol with picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-80°C and a pressure of 1.0-2.0 atm. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

6-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCRTLEJDIHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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